methyl 4-methoxy-3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-1H-indole-2-carboxylate
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Overview
Description
METHYL 4-METHOXY-3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features a benzothiazole ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHOXY-3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The benzothiazole and indole rings are then coupled using appropriate reagents and conditions.
Functional Group Modifications: Introduction of methoxy, methyl, and sulfonamido groups through various organic transformations.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products depend on the specific reactions and conditions but may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a drug candidate for various diseases.
Biochemical Studies: Use as a probe or inhibitor in enzymatic studies.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Material Manufacturing: Component in the production of specialized materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Indole Derivatives: Compounds featuring the indole ring.
Sulfonamides: Compounds with sulfonamide functional groups.
Uniqueness
The uniqueness of METHYL 4-METHOXY-3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-1H-INDOLE-2-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O6S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H17N3O6S2/c1-22-12-8-7-10(9-14(12)29-19(22)24)30(25,26)21-16-15-11(5-4-6-13(15)27-2)20-17(16)18(23)28-3/h4-9,20-21H,1-3H3 |
InChI Key |
RQXKJJJWUUKQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(NC4=C3C(=CC=C4)OC)C(=O)OC)SC1=O |
Origin of Product |
United States |
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